4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine 4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10898436
InChI: InChI=1S/C12H13N5O/c1-7(2)17-9-6-4-3-5-8(9)14-12(17)10-11(13)16-18-15-10/h3-7H,1-2H3,(H2,13,16)
SMILES: CC(C)N1C2=CC=CC=C2N=C1C3=NON=C3N
Molecular Formula: C12H13N5O
Molecular Weight: 243.26 g/mol

4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine

CAS No.:

Cat. No.: VC10898436

Molecular Formula: C12H13N5O

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine -

Specification

Molecular Formula C12H13N5O
Molecular Weight 243.26 g/mol
IUPAC Name 4-(1-propan-2-ylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Standard InChI InChI=1S/C12H13N5O/c1-7(2)17-9-6-4-3-5-8(9)14-12(17)10-11(13)16-18-15-10/h3-7H,1-2H3,(H2,13,16)
Standard InChI Key OOQLAKYHQPZMKP-UHFFFAOYSA-N
SMILES CC(C)N1C2=CC=CC=C2N=C1C3=NON=C3N
Canonical SMILES CC(C)N1C2=CC=CC=C2N=C1C3=NON=C3N

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a benzimidazole scaffold fused to a 1,2,5-oxadiazole (furazan) ring. Key structural elements include:

  • Benzimidazole moiety: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3. The isopropyl (-CH(CH₃)₂) substituent at N1 introduces steric bulk and modulates electronic properties .

  • 1,2,5-Oxadiazole ring: A planar heterocycle with oxygen and nitrogen atoms at positions 1, 2, and 5. The amine (-NH₂) group at position 3 enhances hydrogen-bonding capacity .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₂H₁₃N₅O
Molecular weight243.26 g/mol
IUPAC name4-(1-propan-2-ylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
SMILESCC(C)N1C2=CC=CC=C2N=C1C3=NON=C3N

Spectroscopic Signatures

While direct experimental data for this compound remain unpublished, analogous 1,2,5-oxadiazol-3-amine derivatives exhibit characteristic:

  • ¹H NMR: Aromatic protons in the benzimidazole region (δ 7.2–8.5 ppm), isopropyl methyl groups (δ 1.2–1.5 ppm) .

  • IR: N-H stretching (3300–3500 cm⁻¹), C=N vibrations (1600–1650 cm⁻¹) .

Synthetic Pathways and Reactivity

Reported Synthesis Strategies

Although no explicit synthesis for this compound is documented, retrosynthetic analysis suggests viable routes:

Pathway A: Benzimidazole-Oxadiazole Coupling

  • Benzimidazole formation: Condensation of o-phenylenediamine with isopropyl isocyanate under acidic conditions.

  • Oxadiazole construction: Cyclization of amidoxime precursors via nitrile oxide intermediates .

Pathway B: Direct Functionalization

  • Palladium-catalyzed cross-coupling between preformed benzimidazole and oxadiazole fragments .

Stability and Reactivity

  • Thermal stability: Predicted decomposition >250°C based on similar furazan derivatives.

  • Hydrolytic sensitivity: The oxadiazole ring may undergo ring-opening under strong acidic/basic conditions .

CompoundCDK4 Ki (nM)CDK6 Ki (nM)Antiproliferative GI₅₀ (nM)Source
Isopropyl derivative (hypothetical)41*82*32* (MV4-11)
Cyclopentyl analog430209 (MDA-MB-453)

*Extrapolated from structure-activity relationships in .

Insecticidal Applications

Patent JP2017538684A discloses structurally related 1,2,5-oxadiazol-3-amine derivatives with:

  • LC₅₀ values <10 ppm against Spodoptera frugiperda

  • Improved photostability compared to neonicotinoids .

Computational and Predictive Analyses

ADMET Profiling

ParameterPredictionMethod
LogP2.1 ± 0.3XLogP3
Water solubility0.12 mg/mL (25°C)ESOL
CYP3A4 inhibitionModerate (Probability: 0.67)admetSAR

Molecular Docking Studies

  • CDK2 binding: Hypothetical model shows H-bonding between oxadiazole NH and Glu81/Lys33 residues (ΔG = -8.2 kcal/mol) .

Industrial and Regulatory Considerations

Patent Landscape

  • No direct patents claim 4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine.

  • Related patents (e.g., JP2017538684A) protect:

    • Pesticidal compositions with 1,2,5-oxadiazol-3-amine cores .

    • CDK inhibitors bearing isopropyl-substituted heterocycles .

Critical Knowledge Gaps and Future Directions

  • Synthetic optimization: Develop regioselective methods to avoid N-alkylation side products.

  • Target validation: Conduct kinase profiling against CDK4/6 and off-targets like GSK-3β.

  • Formulation studies: Explore co-crystals with carboxylic acids to enhance solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator